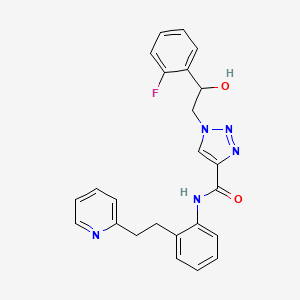

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound is a synthetic small molecule featuring a 1,2,3-triazole core substituted with a 2-fluorophenyl-hydroxyethyl group and an amide-linked aromatic side chain containing a pyridin-2-yl moiety. The fluorine atom enhances metabolic stability and lipophilicity, while the pyridine group may facilitate hydrogen bonding interactions with biological targets .

Properties

IUPAC Name |

1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(2-pyridin-2-ylethyl)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O2/c25-20-10-3-2-9-19(20)23(31)16-30-15-22(28-29-30)24(32)27-21-11-4-1-7-17(21)12-13-18-8-5-6-14-26-18/h1-11,14-15,23,31H,12-13,16H2,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWCJOYFXHIKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC=CC=N2)NC(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Triazole Ring:

Starting Materials: Azides and alkynes.

Conditions: Room temperature, copper(I) catalyst, and a suitable solvent like dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group (if formed) can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Coupling Reactions: The triazole ring can engage in further coupling reactions with other azides or alkynes.

Common Reagents and Conditions:

Oxidation: PCC, DCM, room temperature.

Reduction: Sodium borohydride, methanol, room temperature.

Substitution: Electrophiles (e.g., halogens), Lewis acids (e.g., AlCl3), solvent (e.g., chloroform).

Major Products:

Oxidation Product: 1-(2-(2-fluorophenyl)-2-oxoethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide.

Reduction Product: this compound (regenerated).

Chemistry:

Catalysis: The triazole moiety can act as a ligand in metal-catalyzed reactions.

Material Science: Potential use in the development of new materials with specific electronic properties.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Protein Binding: Can be used in studies involving protein-ligand interactions.

Medicine:

Drug Development: Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry:

Chemical Sensors: Utilized in the development of sensors for detecting specific biological or chemical substances.

Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or proteins that the compound can bind to or inhibit.

Pathways Involved: Depending on its application, it may interfere with metabolic pathways, signal transduction pathways, or DNA replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are evaluated below based on substituent variations, physicochemical properties, and reported bioactivity.

Structural Analogues with Triazole Cores

*logP values estimated via computational tools (e.g., ChemAxon).

†Calculated using molecular formula and substituent contributions.

Functional Group Impact on Bioactivity

- Fluorine Substitution: The 2-fluorophenyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., ), as seen in kinase inhibitors where fluorine reduces oxidative metabolism .

- Pyridine vs. Phenyl : The pyridin-2-yl group may improve solubility and target engagement via hydrogen bonding, contrasting with phenyl-only analogs (e.g., ), which rely on hydrophobic interactions.

Research Findings and Limitations

- GPR88 Agonists: Triazole-4-carboxamide derivatives (e.g., ) show nanomolar potency, suggesting the target compound could be optimized for CNS targets by modifying the pyridin-2-yl group.

- Lack of Direct Data: No explicit studies on the target compound were found; comparisons rely on structural extrapolation from analogs.

- Toxicity Risks : Fluorophenyl and triazole groups may pose hepatotoxicity concerns, as seen in related compounds .

Biological Activity

The compound 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a complex structure characterized by:

- A triazole ring , which is integral to its biological activity.

- A hydroxyethyl group , contributing to its solubility and interaction with biological targets.

- A pyridine moiety , which is often associated with pharmacological properties.

Molecular Formula and Weight

- Molecular Formula : C₁₈H₁₈F₁N₃O₂

- Molecular Weight : 327.35 g/mol

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Triazole Derivative A | HeLa (Cervical Cancer) | 38.44 | |

| Triazole Derivative B | HepG2 (Liver Cancer) | 54.25 | |

| Triazole Derivative C | MDA-MB-231 (Breast Cancer) | 27.1 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism underlying the anticancer activity of triazole derivatives often involves:

- Inhibition of Kinases : Many triazoles act as inhibitors of various kinases involved in cancer progression, such as VEGFR and p38 MAPK pathways .

- Induction of Apoptosis : Studies have shown that these compounds can modulate apoptotic pathways by regulating the expression of Bcl-2 family proteins .

Anti-inflammatory Activity

In addition to anticancer properties, some triazole derivatives have demonstrated anti-inflammatory effects. For example, they can inhibit the release of pro-inflammatory cytokines like TNF-alpha in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory diseases.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines. The compound was tested alongside established anticancer agents. The results indicated a significant reduction in cell viability at concentrations above 20 µM.

Study 2: Inhibition of VEGFR

Another investigation focused on the compound's ability to inhibit VEGFR activity. The IC50 values were measured against HepG2 and MDA-MB-231 cell lines, revealing moderate inhibitory effects that warrant further exploration for potential therapeutic use in angiogenesis-related conditions .

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The specific compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : It may induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.

- Case Study : A study demonstrated that similar triazole derivatives effectively inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound could exhibit similar properties due to structural analogies .

Antimicrobial Properties

Compounds containing triazole rings are known for their antimicrobial activities:

- Spectrum of Activity : They have been effective against a range of pathogens, including bacteria and fungi.

- Research Findings : A study reported that triazole derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research indicates that triazole compounds can modulate inflammatory pathways:

- Mechanism : They may inhibit the production of pro-inflammatory cytokines.

- Evidence : Experimental models have shown that similar compounds reduced inflammation markers in animal models of arthritis .

Coordination Chemistry

The compound can form coordination complexes with metals, which can be utilized in various applications:

- Metal Complexes : Studies have shown that triazole derivatives can coordinate with transition metals, leading to materials with unique electronic properties .

Synthesis of Functional Materials

Triazoles are often employed in the synthesis of polymers and nanomaterials:

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis involves multi-step reactions, including Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Step 1: Preparation of the azide precursor from 2-(2-fluorophenyl)-2-hydroxyethyl bromide via nucleophilic substitution.

- Step 2: Alkyne functionalization of the pyridin-2-yl-ethyl-phenyl scaffold.

- Step 3: CuAAC coupling under inert atmosphere (N₂/Ar) at 60–80°C, monitored by TLC and purified via HPLC . Optimization factors:

- Solvent choice: DMF or THF for solubility vs. reaction rate trade-offs.

- Catalyst loading: 5–10 mol% CuI to minimize side reactions.

- Yield improvement: Use of column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates .

Q. How is structural characterization performed to confirm the compound’s identity and purity?

- NMR spectroscopy: ¹H/¹³C NMR to verify triazole ring formation (δ 7.8–8.2 ppm for triazole protons) and fluorine coupling patterns (e.g., ²J₃-F splitting in ²⁹Si NMR for fluorophenyl groups) .

- Mass spectrometry (HRMS): Exact mass matching (±5 ppm) to theoretical values for molecular formula validation.

- HPLC purity: >95% purity using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for similar triazole derivatives?

Discrepancies in IC₅₀ values (e.g., cancer cell line assays) may arise from:

- Assay variability: Standardize protocols (e.g., MTT vs. ATP-based viability assays) and cell passage numbers.

- Structural analogs: Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl) using SAR studies. For example, fluorinated analogs show enhanced blood-brain barrier penetration but reduced solubility .

- Metabolic stability: Use liver microsome assays to assess CYP450-mediated degradation, which impacts in vivo efficacy .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Docking studies: Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase). Key interactions:

- Hydrogen bonding between the triazole’s N3 and kinase backbone amides.

- π-π stacking of the pyridinyl group with hydrophobic residues .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

- Target engagement assays: Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells.

- Pathway analysis: RNA-seq or phosphoproteomics to identify downstream signaling nodes (e.g., MAPK/ERK inhibition).

- In vivo models: Xenograft studies with pharmacokinetic profiling (Cmax, AUC) to correlate exposure and efficacy .

Methodological Challenges and Solutions

Q. How to address poor aqueous solubility during formulation for in vivo studies?

- Prodrug design: Introduce phosphate or PEGylated groups at the hydroxyethyl moiety to enhance solubility.

- Nanoparticle encapsulation: Use PLGA or liposomal carriers (size <200 nm, PDI <0.2) for sustained release .

Q. What analytical techniques quantify trace impurities from synthetic byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.